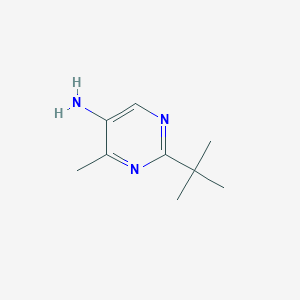![molecular formula C7H5BrClN3O B13574264 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with bromine, chlorine, and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with bromine and chlorine substituents under controlled conditions. The reaction may be catalyzed by copper salts and carried out in the presence of suitable solvents and bases .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[3,2-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects
Wirkmechanismus
The mechanism of action of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C7H5BrClN3O |
|---|---|
Molekulargewicht |
262.49 g/mol |
IUPAC-Name |
7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3O/c1-13-6-5-4(3(8)2-10-5)11-7(9)12-6/h2,10H,1H3 |
InChI-Schlüssel |
FSRVJNRWGHXUQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1NC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




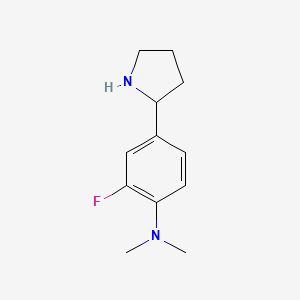
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
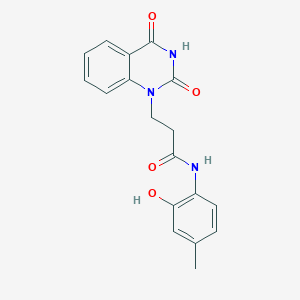
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
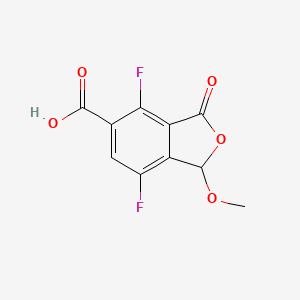

![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

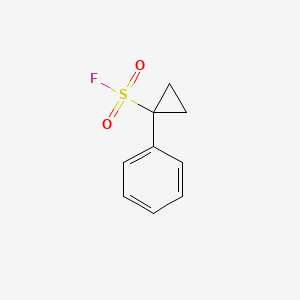
![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)
